molecular formula C12H20N+ B3056119 Tetraprop-2-enylazanium CAS No. 6919-32-0

Tetraprop-2-enylazanium

Cat. No. B3056119
CAS RN: 6919-32-0
M. Wt: 178.29 g/mol
InChI Key: SAJMIAZRBZSBQM-UHFFFAOYSA-N
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Description

Tetraprop-2-enylazanium, also known as TPA, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPA is a highly polar and water-soluble compound that can be synthesized through various methods. In

Mechanism of Action

The mechanism of action of Tetraprop-2-enylazanium is not fully understood, but it is believed to interact with cell membranes and disrupt their structure. This compound is a cationic compound that can bind to negatively charged molecules such as DNA and RNA. This interaction can lead to the formation of this compound-DNA complexes, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using Tetraprop-2-enylazanium in lab experiments is its high solubility in water, which makes it easy to handle and dissolve in aqueous solutions. This compound is also stable under a wide range of pH and temperature conditions, making it a versatile compound for various experiments.
However, this compound has some limitations for lab experiments. This compound is a highly reactive compound that can react with other molecules in solution, leading to the formation of unwanted byproducts. This compound can also be toxic to cells at high concentrations, which can affect the validity of experimental results.

Future Directions

There are several future directions for the research of Tetraprop-2-enylazanium. One direction is the development of this compound-based liposomes for drug delivery. This compound-based liposomes have shown promise in preclinical studies, and further research is needed to optimize their properties and improve their efficacy.
Another direction is the development of this compound-based catalysts for organic synthesis. This compound-based catalysts have shown high selectivity and activity, but further research is needed to understand their mechanism of action and optimize their properties for specific reactions.
Conclusion
In conclusion, this compound is a unique compound with potential applications in various scientific fields. Its high solubility in water, stability under different conditions, and ability to form complexes with DNA and RNA make it a valuable tool for research. Further research is needed to fully understand the mechanism of action of this compound and optimize its properties for specific applications.

Scientific Research Applications

Tetraprop-2-enylazanium has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of drug delivery. This compound can be used as a cationic lipid to form liposomes that can encapsulate drugs and deliver them to specific cells or tissues. This compound-based liposomes have been shown to have high transfection efficiency and low cytotoxicity, making them an attractive option for gene therapy.
Another potential application of this compound is in the field of catalysis. This compound can be used as a catalyst for various reactions such as the Michael addition reaction, aldol reaction, and Mannich reaction. This compound-based catalysts have been shown to have high selectivity and activity, making them a valuable tool for organic synthesis.

properties

IUPAC Name

tetrakis(prop-2-enyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMIAZRBZSBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+](CC=C)(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328845
Record name TETRAPROP-2-ENYLAZANIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6919-32-0
Record name TETRAPROP-2-ENYLAZANIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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